Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with methylamine. The reaction is carried out in methanol with the addition of acetic acid as a catalyst. The mixture is stirred at room temperature for a couple of hours, followed by the addition of sodium cyanoborohydride to reduce the intermediate product. The final product is obtained after purification steps such as extraction and drying .
Chemical Reactions Analysis
Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Scientific Research Applications
Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-amino-1-piperidinecarboxylate: This compound has a similar piperidine structure but with an amino group instead of a methylamino group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of a methylamino group, making it structurally different but functionally similar
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(15-5)11-7-9-16(10-8-11)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
MMRLICVLQLZAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCN(CC1)C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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